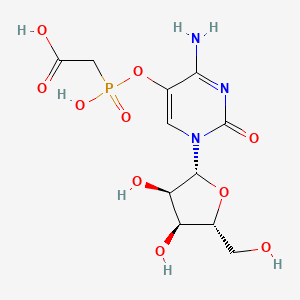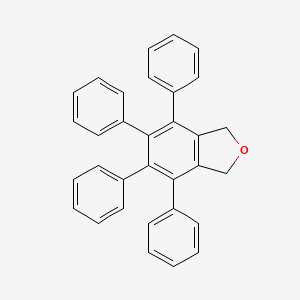
4,5,6,7-Tetraphenyl-1,3-dihydro-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran is a complex organic compound belonging to the isobenzofuran family. This compound is characterized by the presence of four phenyl groups attached to the isobenzofuran core, which significantly influences its chemical properties and potential applications. Isobenzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a suitable intermediate, followed by cyclization and subsequent functionalization to introduce the phenyl groups. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups and isobenzofuran core play a crucial role in its binding affinity and activity. It may act as a radical scavenger, inhibiting oxidative stress and protecting cells from damage. Additionally, it can interact with enzymes and receptors, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 4,5,6,7-Tetrahydroisobenzofuran-1,3-dione
- 4,5,6,7-Tetraphenyl-1,3-dihydro-2-benzofuran
- 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran
Comparison: Compared to these similar compounds, 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran stands out due to its unique structural features and the presence of four phenyl groups. These phenyl groups enhance its stability, reactivity, and potential applications in various fields. The compound’s distinct chemical properties make it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
61051-01-2 |
|---|---|
Molekularformel |
C32H24O |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
4,5,6,7-tetraphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C32H24O/c1-5-13-23(14-6-1)29-27-21-33-22-28(27)30(24-15-7-2-8-16-24)32(26-19-11-4-12-20-26)31(29)25-17-9-3-10-18-25/h1-20H,21-22H2 |
InChI-Schlüssel |
ZBKYHOZKCOZXMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CO1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


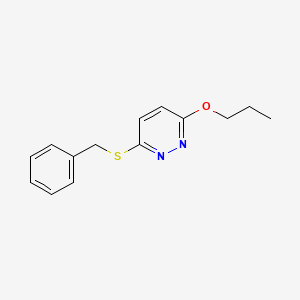
![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)
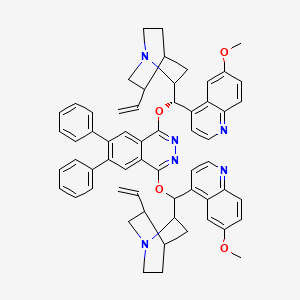


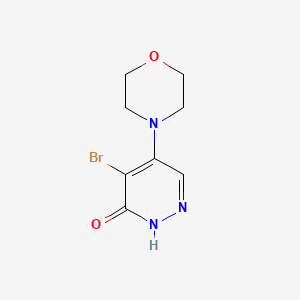
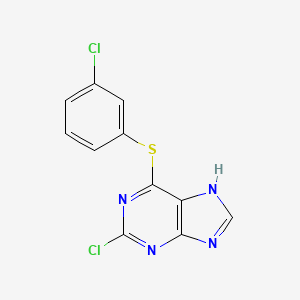
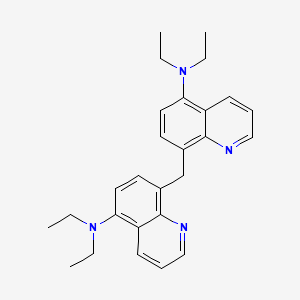
![4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B15212804.png)

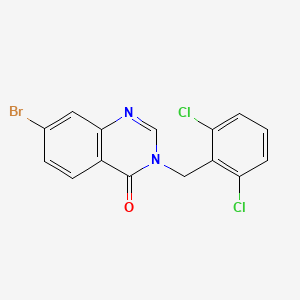
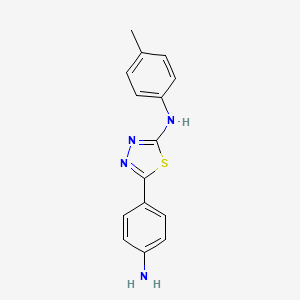
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
